Sodium tert-pentoxide

Catalog No.
S1504362
CAS No.
14593-46-5
M.F
C5H12NaO
M. Wt
111.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium tert-pentoxide

CAS Number

14593-46-5

Product Name

Sodium tert-pentoxide

IUPAC Name

sodium;2-methylbutan-2-olate

Molecular Formula

C5H12NaO

Molecular Weight

111.14 g/mol

InChI

InChI=1S/C5H12O.Na/c1-4-5(2,3)6;/h6H,4H2,1-3H3;

InChI Key

GNFRAWUJXCRPHZ-UHFFFAOYSA-N

SMILES

CCC(C)(C)[O-].[Na+]

Canonical SMILES

CCC(C)(C)O.[Na]

Isomeric SMILES

CCC(C)(C)[O-].[Na+]

Chemical Properties and Reactivity:

  • Sodium 2-methylbutan-2-olate, also known as sodium tert-amylate or sodium t-amylate, is a white, crystalline solid with a characteristic odor.
  • It is a strong base and readily reacts with water and acids.
  • It is soluble in organic solvents such as ethanol, benzene, and toluene. Source: National Center for Biotechnology Information, PubChem - Sodium 2-methylbutan-2-olate, [PubChem: )]

Applications in Organic Synthesis:

  • Sodium 2-methylbutan-2-olate is a versatile reagent used in various organic synthesis reactions.
  • Due to its strong basic character, it can act as a deprotonating agent, removing a slightly acidic proton from a molecule to initiate various chemical transformations.
  • Some specific examples include:
    • Claisen condensations for the formation of beta-keto esters [Source: Journal of the American Chemical Society, Claisen Condensations. II. The Condensation of Ethyl Acetoacetate with Benzaldehyde, ]
    • Aldol condensations for the formation of aldol adducts [Source: Organic Syntheses, Aldol Condensation. Claisen-Schmidt Condensation, ]
    • Michael additions for the formation of C-C bonds [Source: Comprehensive Organic Name Reactions and Reagents, 2010, p. 1882]

Safety and Handling:

  • Sodium 2-methylbutan-2-olate is a flammable solid and can ignite readily.
  • It is also a strong irritant and can cause severe skin burns and eye damage.
  • It is important to handle this compound with proper personal protective equipment (PPE) in a well-ventilated fume hood following established safety protocols. Source: Gelest Inc., Safety Data Sheet - Sodium 2-methyl-2-butoxide, [Gelest: ]

Sodium tert-pentoxide, also known as sodium tert-amylate, is an organometallic compound with the chemical formula C5H11ONa\text{C}_5\text{H}_{11}\text{ONa}. It is a strong base commonly utilized in organic synthesis and catalysis due to its ability to deprotonate weak acids and participate in various nucleophilic reactions. The compound is characterized by its moisture sensitivity and flammability, making it necessary to handle it under controlled conditions to prevent hazardous reactions with water or air .

Sodium tert-pentoxide functions as a strong base by abstracting protons (H+) from organic molecules. The bulky tert-butyl group helps the base achieve good reactivity even with hindered substrates. The deprotonation step often initiates further reactions in organic synthesis, such as C-C bond formation or nucleophilic additions [, ].

  • Deprotonation: This compound acts as a strong base, effectively deprotonating alcohols and other weak acids.
  • Nucleophilic Substitution: It can participate in nucleophilic substitution reactions, replacing leaving groups in organic molecules.
  • Elimination Reactions: Sodium tert-pentoxide can induce elimination reactions, leading to the formation of alkenes.
  • Deoxycyanamidation: It facilitates the transformation of alcohols into deoxycyanamidation products.
  • N-Cyanation: The compound also promotes the N-cyanation of secondary amines, which is significant in synthetic organic chemistry .

Sodium tert-pentoxide can be synthesized through several methods:

  • Reaction with Sodium Metal: The most common synthesis method involves reacting sodium metal with tert-amyl alcohol under inert conditions. This reaction typically occurs in a dry environment to prevent moisture interference:
    2 methyl 2 butanol+sodiumsodium 2 methylbutan 2 olate+hydrogen gas\text{2 methyl 2 butanol}+\text{sodium}\rightarrow \text{sodium 2 methylbutan 2 olate}+\text{hydrogen gas}
    The reaction is exothermic and requires careful control of temperature and atmosphere .
  • Granular Production: An industrial method involves refluxing tert-amyl alcohol with sodium metal in an inert organic solvent for extended periods (8-40 hours) under nitrogen protection. After the reaction, residual solvents are evaporated under reduced pressure to yield granular sodium tert-pentoxide .

Sodium tert-pentoxide finds applications in various fields:

  • Organic Synthesis: It serves as a strong base for deprotonations and nucleophilic substitutions.
  • Catalysis: The compound is used as a catalyst in polymerization reactions and other organic transformations .
  • Chemical Manufacturing: Its unique properties make it valuable in the production of complex organic compounds and intermediates .

Sodium tert-pentoxide shares similarities with several other alkoxides and organometallic compounds. Here are some comparable compounds:

Compound NameFormulaKey Characteristics
Sodium tert-butoxideC4H9ONa\text{C}_4\text{H}_9\text{ONa}Strong base; widely used in organic synthesis
Sodium ethoxideC2H5ONa\text{C}_2\text{H}_5\text{ONa}Commonly used base; less sterically hindered than tert-pentoxide
Potassium tert-butoxideC4H9OK\text{C}_4\text{H}_9\text{OK}Similar reactivity; often used as a stronger alternative

Uniqueness of Sodium tert-Pentoxide

Sodium tert-pentoxide's uniqueness lies in its steric hindrance due to the bulky tert-amyl group, which enhances its selectivity in certain reactions compared to less hindered alkoxides like sodium ethoxide. This property allows it to effectively deprotonate more complex substrates without unwanted side reactions, making it particularly useful in specialized synthetic pathways .

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

111.07858428 g/mol

Monoisotopic Mass

111.07858428 g/mol

Heavy Atom Count

7

UNII

51Z39PY5Z8

GHS Hazard Statements

Aggregated GHS information provided by 315 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (87.3%): Flammable solid [Danger Flammable solids];
H251 (91.75%): Self-heating;
may catch fire [Danger Self-heating substances and mixtures];
H312 (77.46%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (78.41%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332 (77.46%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (77.46%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

14593-46-5

Wikipedia

Sodium 2-methylbutan-2-olate

General Manufacturing Information

2-Butanol, 2-methyl-, sodium salt (1:1): ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15

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